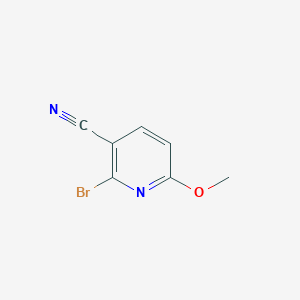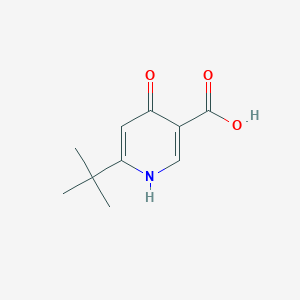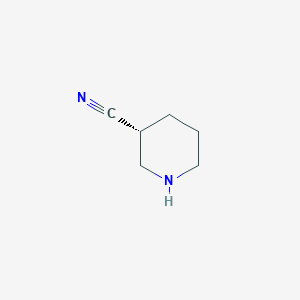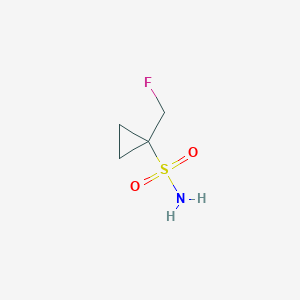
2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid
Übersicht
Beschreibung
2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid is a chemical compound with the molecular formula C13H21NO6 . It is used in the field of specialty chemicals, including nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Molecular Structure Analysis
The molecular structure of 2,2’-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid can be found in various chemical databases . The compound has a molecular weight of 287.31 .Wissenschaftliche Forschungsanwendungen
Solvent Dependent Reactions and Synthesis
Research conducted by Rossi et al. (2007) demonstrated the solvent-dependent reactions of related compounds, leading to the synthesis of various pyrrolidine derivatives. These studies highlighted the flexibility of these compounds in synthetic chemistry, allowing for the creation of a diverse range of molecules under different conditions (Rossi et al., 2007).
Structural and Tautomeric Studies
Li, Larsen, and Brooker (2003) explored the structure and tautomers of pyrroles, including compounds closely related to 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid. Their work provides insights into the structural dynamics and tautomeric forms of these compounds, which are crucial for understanding their reactivity and potential applications (Li, Larsen, & Brooker, 2003).
Asymmetric Synthesis
The asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, as researched by Xue et al. (2002), involves compounds structurally similar to 2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid. This area of study is significant for the development of stereochemically complex molecules, which have applications in pharmaceuticals and materials science (Xue et al., 2002).
Catalytic Asymmetric Acylation
Terakado and Oriyama (2006) investigated the catalytic asymmetric acylation of alcohols using chiral 1,2-diamine derived from (S)-Proline, which relates to the tert-butoxycarbonyl group's role in protecting and activating functional groups in synthetic chemistry. This research contributes to the field of asymmetric synthesis, important in creating chiral molecules for various applications (Terakado & Oriyama, 2006).
Crystal Structure Analysis
Studies on the crystal structure of related pyrrolidine compounds, such as those by Yuan et al. (2010) and Rajalakshmi et al. (2013), provide insights into the molecular configurations of these compounds. Understanding their crystal structures aids in the design and synthesis of new materials and pharmaceuticals (Yuan et al., 2010); (Rajalakshmi et al., 2013).
Vorbrüggen (2008) explored the introduction of N-Boc groups into amino acids, highlighting the role of tert-butoxycarbonyl derivatives in amino acid modification. This research is crucial for peptide synthesis and the development of pharmaceuticals (Vorbrüggen, 2008).
N-tert-Butoxycarbonylation of Amines
Heydari et al. (2007) focused on the N-tert-butoxycarbonylation of amines, showcasing the versatility of tert-butoxycarbonyl derivatives in protecting and modifying amines, which is vital in organic synthesis and drug development (Heydari et al., 2007).
Eigenschaften
IUPAC Name |
2-[4-(carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(19)14-6-8(4-10(15)16)9(7-14)5-11(17)18/h8-9H,4-7H2,1-3H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGIUTCJAUSCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(1-(Tert-butoxycarbonyl)pyrrolidine-3,4-diyl)diacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B1403994.png)
![(5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol](/img/structure/B1403997.png)
![6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1403998.png)
![5,7-Dichloropyrido[3,4-B]pyrazine](/img/structure/B1403999.png)


![Tert-butyl 6-cyano-7-oxo-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B1404004.png)


![[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride](/img/structure/B1404011.png)


![2-Methoxy-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridin-5-one](/img/structure/B1404016.png)